ethyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Description
Ethyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a useful research compound. Its molecular formula is C22H18ClFN2O4 and its molecular weight is 428.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0939129 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H16ClF N2O3, and it features a complex structure that includes a chloro-fluorophenyl moiety and a dihydropyridine ring. The presence of these functional groups is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H16ClF N2O3 |
Molecular Weight | 348.76 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.
- Anticancer Properties : Induction of apoptosis in cancer cells by modulating signaling pathways involved in cell survival.
Antimicrobial Effects
Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, a study reported that similar compounds inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential for this compound .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study found that it significantly reduced cell viability in human breast cancer cells (MCF7) through the activation of caspase pathways .
Case Studies
Case Study 1 : A clinical trial investigated the efficacy of a similar dihydropyridine derivative in treating patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects .
Case Study 2 : Another study focused on the compound's role as an anti-inflammatory agent. It was observed to decrease levels of pro-inflammatory cytokines in a murine model of arthritis, highlighting its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4/c1-2-30-22(29)14-8-10-15(11-9-14)25-20(27)16-5-4-12-26(21(16)28)13-17-18(23)6-3-7-19(17)24/h3-12H,2,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBKIFMMCPSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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